5,6,7-Trimethoxyflavone

描述

Baicalein trimethyl ether, also known as baicalein 5,6,7-trimethyl ether, is a flavonoid derivative. It is a methylated form of baicalein, which is a naturally occurring flavone found in the roots of Scutellaria baicalensis and other plants. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

准备方法

合成路线和反应条件

黄芩素三甲醚可以通过黄芩的甲基化合成。该过程涉及使用甲基化试剂,例如硫酸二甲酯或碘甲烷,在碳酸钾等碱的存在下。 反应通常在丙酮或二甲基甲酰胺等有机溶剂中在高温下进行 .

工业生产方法

黄芩素三甲醚的工业生产可能涉及使用工程微生物的生物转化。例如,可以利用工程大肠杆菌菌株将黄芩苷转化为黄芩素,然后甲基化以生成黄芩素三甲醚。 这种方法提供了一种经济高效且可扩展的方法来生产这种化合物 .

化学反应分析

反应类型

黄芩素三甲醚会发生各种化学反应,包括:

氧化: 它可以氧化生成醌和其他氧化产物。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 它可以发生亲核取代反应,特别是在羟基处.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 在碱性条件下可以使用硫醇和胺等亲核试剂.

形成的主要产物

科学研究应用

Antiviral Activity

TMF has demonstrated significant antiviral properties against various viruses. Notably, it exhibits high inhibitory effects against:

- Herpes Simplex Virus Type 1 (HSV-1) : TMF's mechanism of action involves virucidal activity that suppresses viral binding to host cells during early replication stages. It was found to work synergistically with acyclovir, enhancing antiviral efficacy at suboptimal concentrations of both agents .

- Human Cytomegalovirus and Poliovirus : Studies indicate that TMF can inhibit these viruses, although the specific mechanisms require further exploration .

Anti-inflammatory Effects

TMF has been studied for its anti-inflammatory properties, particularly in macrophages:

- In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, TMF significantly suppressed the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2. It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 .

- Additionally, TMF provided protection against lethal endotoxin shock in mice, highlighting its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Properties

Research indicates that TMF possesses antimicrobial activities against various pathogens:

- In a study involving Cladosporium sphaerospermum, TMF exhibited inhibitory effects, suggesting its potential utility in treating fungal infections .

- Its broad-spectrum antimicrobial activity includes efficacy against bacteria and viruses, making it a candidate for developing new antimicrobial agents .

Potential in Cancer Therapy

TMF's role in cancer therapy is being explored due to its ability to modulate various cellular pathways:

- It has been identified as a novel inhibitor of the p38-alpha mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

- TMF's effects on apoptosis and cell cycle regulation have also been investigated, indicating its potential to induce cancer cell death while sparing normal cells .

Neuroprotective Effects

Emerging studies suggest that TMF may have neuroprotective properties:

- It has shown promise in protecting neuronal cells from oxidative stress-induced damage, potentially beneficial in neurodegenerative diseases .

- Its modulation of neuronal signaling pathways may offer therapeutic avenues for conditions like Alzheimer's disease.

Other Biological Activities

TMF has been implicated in various other biological activities:

作用机制

黄芩素三甲醚通过各种分子机制发挥作用:

抗氧化活性: 它清除活性氧物质并抑制氧化应激。

抗炎活性: 它抑制促炎细胞因子和酶的产生。

相似化合物的比较

类似化合物

黄芩素: 母体化合物,具有类似但活性较低的生物活性。

黄芩苷: 黄芩素的葡萄糖醛酸结合物,具有不同的药代动力学特性。

汉黄芩素 A: 另一种甲基化衍生物,具有不同的药理作用

独特性

黄芩素三甲醚与其母体化合物黄芩素相比,具有更高的生物利用度和效力。 它的甲基化增加了其亲脂性,使其能够更好地被细胞吸收和分布 .

生物活性

5,6,7-Trimethoxyflavone (TMF) is a flavonoid compound known for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. This article reviews the current understanding of TMF's biological activity based on recent research findings and case studies.

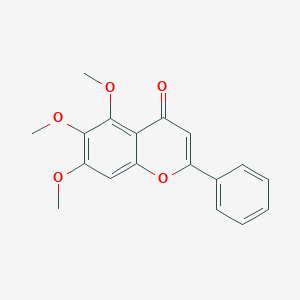

Chemical Structure and Properties

This compound is classified as a flavone due to its chemical structure, which consists of two aromatic rings connected by a heterocyclic pyran ring. The presence of three methoxy groups at positions 5, 6, and 7 enhances its biological activity compared to other flavonoids.

Anticancer Activity

In vitro Studies

TMF has demonstrated significant anticancer properties across various cancer cell lines. A study evaluated its anti-proliferative effects against four human cancer cell lines: Aspc-1, HCT-116, HepG-2, and SUN-5. The results indicated that TMF exhibited moderate to high anti-proliferative activity with IC50 values below 10 μM for certain derivatives (e.g., compound 3c showed an IC50 of 5.30 μM against Aspc-1 cells) .

Mechanisms of Action

TMF induces cell cycle arrest in the G0/G1 phase and reduces cell viability in glioblastoma cell lines (U87MG and T98G). The treatment with TMF resulted in decreased migratory capacity and increased cell death at concentrations ranging from 25 to 150 μM . These findings suggest that TMF may interfere with critical cellular processes involved in tumor progression.

Anti-inflammatory Activity

TMF has been shown to suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. It significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1 beta (IL-1β) at low concentrations (1 μM), indicating its potential as an anti-inflammatory agent .

Antiviral Activity

Research has demonstrated that TMF possesses antiviral properties against several viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus. The compound exhibits virucidal activity that prevents viral binding to host cells during early stages of infection. Notably, TMF has been shown to enhance the antiviral effects of acyclovir when used in combination therapy .

Antioxidant Activity

TMF also exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals and reduce oxidative damage underscores its potential as a therapeutic agent in various conditions linked to oxidative stress.

Summary of Biological Activities

| Activity | Effect | IC50 Values |

|---|---|---|

| Anticancer | Inhibits proliferation in multiple cancer cell lines | Aspc-1: 5.30 μM |

| Anti-inflammatory | Suppresses NO, PGE2, IL-6, TNF-alpha production | Effective at 1 μM |

| Antiviral | Inhibits HSV-1 and enhances acyclovir efficacy | Synergistic effect noted |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | Not specifically quantified |

Case Studies

Several case studies have highlighted the efficacy of TMF in preclinical models:

- Glioblastoma Treatment : A study found that TMF treatment led to significant reductions in cell viability and migratory capacity in glioblastoma cells. Flow cytometry analysis confirmed G0/G1 phase arrest .

- Inflammation Model : In LPS-induced macrophages, TMF reduced inflammatory cytokine levels significantly compared to untreated controls .

- Viral Inhibition : TMF was effective against HSV-1 by preventing viral entry into host cells and enhancing the effects of standard antiviral drugs .

属性

IUPAC Name |

5,6,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNJAUYFFFOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331879 | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

973-67-1 | |

| Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 973-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,6,7-Trimethoxyflavone has been shown to exhibit antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) []. While its exact mechanism of action against HSV-1 is not fully elucidated, research suggests it may involve virucidal activity, suppressing viral binding to host cells early in the replication cycle []. Additionally, it has shown synergistic effects with acyclovir against HSV-1 []. Other studies indicate this compound can repress lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages [, ]. This suggests potential anti-inflammatory effects.

A: * Molecular Formula: C18H16O5 []* Molecular Weight: 312.3 g/mol []* Spectroscopic Data: Structural elucidation has been performed using various spectroscopic methods, including 1D (1H, 13C, and TOCSY) and 2D-NMR (DQF-COSY, HSQC, HMBC) experiments, as well as ESIMS analysis [].

A: While specific information on material compatibility and stability under various conditions is limited in the provided research, this compound has been identified in plant extracts, suggesting some level of natural stability [, , , , , ]. Further research is needed to fully characterize its stability profile and explore potential applications under different conditions.

A: The provided research does not offer information regarding any catalytic properties or applications of this compound. Its primary reported activities are antiviral and anti-inflammatory [, , ].

A: Yes, computational studies have been employed. One study utilized docking simulations using Autodock Vina PyRx, Autodock Tools, and Discovery Studio Visualizer to explore the interaction of this compound with anti-apoptotic proteins (BCL-XL, BCL-2, BCLW, and survivin) []. This research suggests this compound might possess senolytic potential by interfering with these proteins [].

A: Studies have explored the SAR of this compound and its analogs. Replacing the phenyl ring with a meta-carborane, creating 5,6,7-trimethoxyborcalein, significantly enhanced its inhibitory effect on the ABCG2 efflux transporter, even at nanomolar concentrations []. This modification led to a stronger reversal of ABCG2-mediated drug resistance compared to the parent compound and this compound []. This highlights the potential of structural modifications to significantly alter the activity and potency of this molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。